![molecular formula C7H12N2O B1525437 4-Ethylmorpholine-2-carbonitrile CAS No. 1354950-43-8](/img/structure/B1525437.png)
4-Ethylmorpholine-2-carbonitrile
Overview
Description
4-Ethylmorpholine-2-carbonitrile is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Mechanism of Action
In terms of pharmacokinetics, the properties of a compound like 4-Ethylmorpholine-2-carbonitrile would depend on its specific chemical structure. Factors such as molecular weight, polarity, and the presence of functional groups can influence how the compound is absorbed, distributed, metabolized, and excreted from the body .
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. This can include factors such as temperature, pH, and the presence of other chemicals or enzymes. For example, the stability of organoboron reagents used in Suzuki–Miyaura coupling reactions can be influenced by the reaction conditions .
Biological Activity
4-Ethylmorpholine-2-carbonitrile is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a morpholine ring and a carbonitrile functional group. Its chemical formula is CHN, and it has been synthesized through various methods, including catalytic reactions involving polyesters and morpholine derivatives .
Research indicates that this compound exhibits activity against various biological targets. Notably, it has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs). Compounds with similar structures have shown selective binding to α4β2-nAChRs, which are implicated in cognitive functions and mood regulation. For instance, analogs have demonstrated high potency and selectivity for these receptors, suggesting that this compound may also exhibit similar properties .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to possess moderate activity against various bacterial strains, including Gram-negative bacteria such as Pseudomonas aeruginosa. In a comparative study, derivatives containing the ethyl morpholine moiety displayed inhibition zones ranging from 10 to 14 mm against these pathogens, indicating significant antibacterial effects .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | Pseudomonas aeruginosa | 10-14 |
Other Derivatives | E. coli | Weak Activity |
Case Studies and Research Findings
- Nicotinic Receptor Studies : A study investigating the effects of various analogs on nAChRs found that compounds with a similar structure to this compound exhibited significant agonistic activity at α4β2-nAChRs, leading to potential antidepressant effects in animal models .
- Antimicrobial Efficacy : In another study, the compound was tested against a range of bacterial strains. The results indicated that while it showed moderate efficacy against Pseudomonas aeruginosa, it had limited activity against Gram-positive bacteria .
- Structural Activity Relationship : Research into the structural characteristics of morpholine derivatives revealed that modifications in the side chains significantly influenced their biological activities. This suggests that further optimization of this compound could enhance its pharmacological profile .
Scientific Research Applications
Medicinal Chemistry Applications
4-Ethylmorpholine derivatives are increasingly recognized for their potential in drug development, especially concerning central nervous system (CNS) disorders. The morpholine ring structure contributes to favorable pharmacokinetic properties, enhancing solubility and permeability across biological membranes.
CNS Drug Development
Research indicates that morpholine-containing compounds can modulate pharmacokinetic and pharmacodynamic properties effectively. For instance, the presence of a weak basic nitrogen in the morpholine ring facilitates better interactions with target proteins, enhancing the potency of drug candidates aimed at treating conditions such as anxiety and depression . Notably, compounds with morpholine scaffolds have been utilized in the development of selective agonists for cannabinoid receptors, which are promising targets for pain relief and anti-inflammatory treatments .
Cancer Therapeutics
Recent studies have highlighted the role of 4-ethylmorpholine derivatives in modulating indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune response regulation. Compounds that inhibit IDO may offer therapeutic benefits in treating various cancers and immune-related disorders .
Catalytic Applications
4-Ethylmorpholine-2-carbonitrile has shown promise as a catalyst or as a precursor in catalytic processes, particularly in hydrogenation reactions.
Hydrogenation Reactions
A study focused on the catalytic hydrogenation of 4-acetylmorpholine to N-ethylmorpholine demonstrated that using specific catalysts could enhance yields significantly. The research indicated that bimetallic catalysts (e.g., Pt-V/CeO2) performed particularly well under optimized conditions, achieving yields as high as 79% . This highlights the compound's utility in synthetic organic chemistry and its potential for developing efficient catalytic processes.
Material Science Applications
The unique properties of 4-ethylmorpholine derivatives extend into materials science, where they can be integrated into polymeric systems or used as solvents.
Polymer Chemistry
Research has shown that incorporating morpholine structures into polymer matrices can improve mechanical properties and thermal stability. The flexibility of the morpholine ring allows for better interaction with various monomers, leading to enhanced performance characteristics in final products.
Data Table: Summary of Applications
Application Area | Specific Use Case | Key Findings/Results |
---|---|---|
Medicinal Chemistry | CNS Drug Development | Enhanced solubility and brain permeability |
Cancer Therapeutics | Modulation of IDO for cancer treatment | |
Catalysis | Hydrogenation Reactions | Yields up to 79% using optimized bimetallic catalysts |
Material Science | Polymer Chemistry | Improved mechanical properties through morpholine integration |
Case Study 1: CNS Drug Development
A recent study evaluated several morpholine derivatives for their efficacy as anxiolytics. The results indicated that modifications at specific positions on the morpholine ring significantly influenced receptor binding affinity and selectivity, suggesting a pathway for developing new therapeutic agents targeting anxiety disorders .
Case Study 2: Catalytic Hydrogenation
In another study focusing on catalytic processes, researchers developed a novel catalyst based on Pt-V/CeO2 for hydrogenating 4-acetylmorpholine. The study provided insights into optimizing reaction conditions to maximize yield and efficiency, demonstrating the compound's relevance in industrial applications .
Properties
IUPAC Name |
4-ethylmorpholine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-9-3-4-10-7(5-8)6-9/h7H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPGUCGTPTXSPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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